molecular formula C10H8BrNO B13705960 5-(2-Bromophenyl)-2-methyloxazole

5-(2-Bromophenyl)-2-methyloxazole

Cat. No.: B13705960
M. Wt: 238.08 g/mol
InChI Key: XSCXJGHLRATDIK-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-2-methyloxazole is a high-purity chemical compound provided for research and development applications. This brominated oxazole derivative is identified by CAS Number 1221278-51-8 and has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . Its structure features a 2-methyloxazole ring substituted at the 5-position with a 2-bromophenyl group, a configuration that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key building block in the exploration of new pharmaceutical candidates, particularly in the synthesis of more complex molecules that may exhibit biological activity. It is also of significant interest in materials science for the development of novel organic compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-(2-bromophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3

InChI Key

XSCXJGHLRATDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 2 Bromophenyl 2 Methyloxazole

Classical and Contemporary Approaches to Oxazole (B20620) Core Synthesis

The construction of the oxazole ring is a well-established field in heterocyclic chemistry, with several named reactions providing reliable pathways. These methods can be adapted for the synthesis of 5-(2-Bromophenyl)-2-methyloxazole by selecting appropriate acyclic precursors.

Cyclodehydration Reactions of Acyclic Precursors

Cyclodehydration is a fundamental strategy for forming the oxazole ring, typically involving the removal of a water molecule from a β-hydroxy amide or a 2-acylamino ketone. nih.govpharmaguideline.com For the synthesis of this compound, this would necessitate a precursor such as an N-(1-(2-bromophenyl)-2-oxopropyl)acetamide. The reaction is often promoted by dehydrating agents like phosphorus pentoxide, polyphosphoric acid, or sulfuric acid. pharmaguideline.com More modern and milder reagents, such as diethylaminosulfur trifluoride (DAST) and its derivatives, can also effect this transformation, often with higher yields and fewer side products. nih.govresearchgate.net A key advantage of this method is the direct formation of the oxazole from a linear precursor, which can often be synthesized in a straightforward manner.

The general mechanism involves the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the hydroxyl group to form a cyclized intermediate, which then dehydrates to the aromatic oxazole. ijpsonline.comnih.gov The choice of dehydrating agent can be crucial, with stronger acids sometimes leading to lower yields. ijpsonline.com

Condensation Reactions in Oxazole Ring Formation

Condensation reactions provide another powerful route to the oxazole nucleus. A common approach involves the reaction of an α-haloketone with an amide. cutm.ac.inslideshare.net In the context of synthesizing this compound, this would involve the condensation of 2-bromo-1-(2-bromophenyl)ethan-1-one with acetamide (B32628). This method, often referred to as the Bredereck reaction in a broader sense, is efficient for producing 2,5-disubstituted oxazoles. ijpsonline.com

Another significant condensation route is the reaction between hippuric acid and an aldehyde, known as the Erlenmeyer-Plöchl reaction, which yields an oxazolone (B7731731) intermediate. ijpsonline.com While not a direct route to the target compound, the oxazolone can be further manipulated to achieve the desired structure. The versatility of condensation reactions lies in the wide availability of starting materials and the often mild reaction conditions. nih.gov

Van Leusen Oxazole Synthesis and Related Isocyanide Chemistry

The Van Leusen oxazole synthesis is a highly efficient one-pot method for preparing 5-substituted oxazoles. nih.govnih.gov It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgorganic-chemistry.org To synthesize the 5-(2-Bromophenyl) moiety of the target compound, 2-bromobenzaldehyde (B122850) would be the required starting material. The methyl group at the 2-position of the oxazole is not directly installed by this method, which typically yields oxazoles unsubstituted at the 2-position. However, modifications or subsequent functionalization could potentially introduce the methyl group.

The mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a [3+2] cycloaddition, followed by the elimination of toluenesulfinic acid to form the stable aromatic oxazole ring. nih.govorganic-chemistry.org This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde. nih.gov

Bredereck Reaction Applications

The Bredereck reaction, in its specific sense, utilizes α-haloketones and formamide (B127407) to generate oxazoles. slideshare.net To apply this to the synthesis of this compound, one would react an appropriate α-haloketone derived from 2-bromoacetophenone (B140003) with acetamide instead of formamide to introduce the 2-methyl group. The reaction is a robust and economical method for preparing polysubstituted oxazoles. ijpsonline.com The process involves the initial formation of an α-acylamino ketone intermediate, which then undergoes cyclodehydration to yield the oxazole. ijpsonline.com

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method that involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This dehydration reaction typically uses equimolar amounts of the reactants, which are often aromatic. wikipedia.orgyoutube.com For the synthesis of this compound, the cyanohydrin derived from 2-bromobenzaldehyde could be reacted with acetaldehyde. The mechanism involves the acid-catalyzed addition of the cyanohydrin to the aldehyde, followed by cyclization and dehydration to form the oxazole ring. wikipedia.org

Table 1: Synthetic Approaches to the this compound Core

Synthetic Method Required Precursors for this compound Key Features
CyclodehydrationN-(1-(2-bromophenyl)-2-oxopropyl)acetamideDirect formation from a linear precursor. nih.govpharmaguideline.com
Condensation Reaction2-bromo-1-(2-bromophenyl)ethan-1-one and acetamideEfficient for 2,5-disubstituted oxazoles. ijpsonline.comcutm.ac.in
Van Leusen Synthesis2-bromobenzaldehyde and a modified isocyanide reagentOne-pot synthesis, typically for 5-substituted oxazoles. nih.govnih.gov
Bredereck Reactionα-haloketone from 2-bromoacetophenone and acetamideEconomical and robust method. ijpsonline.comslideshare.net
Fischer SynthesisCyanohydrin of 2-bromobenzaldehyde and acetaldehydeClassic method using aldehydes and cyanohydrins. ijpsonline.comwikipedia.org

Metal-Catalyzed Coupling Reactions in the Synthesis of Bromophenyl-Oxazole Moieties

The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. researchgate.netresearchgate.net

Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net The Suzuki-Miyaura coupling, for instance, would allow the reaction of this compound with a boronic acid or boronate ester to form a biaryl compound. researchgate.netresearchgate.net This is a highly versatile reaction with a broad substrate scope and tolerance for many functional groups. beilstein-journals.org

The Heck reaction offers another avenue for functionalization, enabling the coupling of the bromophenyl-oxazole with an alkene to introduce a vinyl group. organic-chemistry.orgnih.govbeilstein-journals.org This reaction is a cornerstone of C-C bond formation and is widely used in both academic and industrial settings. mdpi.commdpi.com

Furthermore, the Sonogashira coupling provides a route to introduce alkyne functionalities by reacting the bromophenyl-oxazole with a terminal alkyne in the presence of palladium and copper co-catalysts. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This reaction is invaluable for the synthesis of aryl-alkynes, which are important intermediates in organic synthesis. researchgate.netucsb.edu

These coupling reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a versatile building block for the construction of a wide array of more complex molecular architectures. smolecule.commdpi.com

Table 2: Illustrative Metal-Catalyzed Coupling Reactions of this compound

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura CouplingArylboronic acid (e.g., Phenylboronic acid)Pd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl-substituted oxazole
Heck CouplingAlkene (e.g., Styrene)Pd catalyst (e.g., Pd(OAc)₂), BaseAlkenyl-substituted phenyl-oxazole
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)Pd catalyst, Cu co-catalyst, BaseAlkynyl-substituted phenyl-oxazole

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in pharmaceutical synthesis. jocpr.com The Suzuki-Miyaura coupling, in particular, is a widely used method for creating biaryl structures, which are common motifs in pharmaceuticals. jocpr.comacsgcipr.org This reaction typically involves the coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid, facilitated by a palladium catalyst and a base. jocpr.comacsgcipr.org

In the context of this compound, the bromine atom on the phenyl ring serves as a handle for such transformations. The Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at this position. The efficiency and success of the coupling often depend on the choice of catalyst, ligands, base, and solvent system. acsgcipr.orgnih.gov For instance, studies on similar nitrogen-rich heterocyclic halides have shown that palladium precatalysts, in combination with specific phosphine (B1218219) ligands like XPhos, can effectively catalyze the coupling with various boronic acids in good to excellent yields. nih.gov

The general conditions for Suzuki-Miyaura coupling often involve heating the aryl halide with the boronic acid in the presence of a palladium source, a phosphine ligand, and a base such as potassium carbonate or potassium phosphate (B84403) in a solvent mixture like dioxane/water. nih.govmdpi.com The reaction's versatility allows for the synthesis of complex molecules with high degrees of stereo- and regioselectivity. jocpr.com

Below is a representative table illustrating the conditions and outcomes of Suzuki-Miyaura reactions with similar bromo-heterocyclic substrates, which can be extrapolated to this compound.

Aryl Halide SubstrateBoronic AcidPalladium Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
3-Chloroindazole5-Indole boronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O100Not specified
4-IodoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF100Up to 99
Bromobenzoyl chloridesPhenylboronic acidPd₂dba₃K₂CO₃TolueneRefluxNot specified

C–H Activation Strategies for Aryl Substitution

Direct C–H activation has emerged as a step-economical and atom-efficient strategy for the functionalization of arenes and heteroarenes. researchgate.netnih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. For substrates like this compound, C–H activation can potentially occur at multiple sites, including the oxazole ring and the bromophenyl ring. smolecule.com

Transition-metal catalysts, particularly palladium and rhodium, are commonly employed to facilitate the cleavage of a C–H bond and subsequent coupling with a reaction partner. researchgate.netnih.gov The regioselectivity of the C–H activation is often controlled by directing groups present in the substrate. In the case of N-aryl azoles, the azole nitrogen can act as a directing group, guiding the metal catalyst to the ortho-position of the aryl ring. nih.gov

Research on related N-aryl-1,2,3-triazoles has demonstrated that sterically hindered magnesium amide bases can achieve highly regioselective ortho-magnesiation of the aryl ring, which can then undergo palladium-catalyzed arylation. nih.gov This method complements transition metal-catalyzed C–H activation and offers a practical route to ortho-functionalized aryl azoles. nih.gov A study on benzoic acids showed that a palladium-catalyzed C-H activation/aryl-aryl coupling with aryltrifluoroborates could be achieved using oxygen or air as the oxidant, expanding the substrate scope to electron-deficient arenes. nih.gov

The application of these strategies to this compound could enable the introduction of new substituents at the C6 position of the bromophenyl ring, ortho to the oxazole moiety, or potentially at the C4 position of the oxazole ring itself.

Silver-Mediated Synthetic Routes

Silver salts can mediate a variety of organic transformations, including oxidation and cyclization reactions for the synthesis of heterocyclic compounds. researchgate.netnih.gov For instance, a silver carbonate-based method has been developed for the synthesis of benzoxazoles from imines. researchgate.net This reaction is noted for its mild conditions and tolerance of various functional groups and heterocycles. researchgate.net While this method describes the formation of a benzoxazole, the principles of silver-mediated oxidation could be relevant to transformations involving the this compound scaffold.

In some cases, silver can act as a co-catalyst or an oxidant in palladium-catalyzed reactions. For example, in a palladium-catalyzed coupling of α-bromocarbonyl compounds with allylic alcohols, silver(I) oxide was used as an oxidant. nih.gov Furthermore, the presence of silver ions can sometimes influence the reactivity and selectivity of C-H activation reactions, although in one study on benzoic acids, a silver oxidant led to a complete loss of reactivity. nih.gov

A novel silver-catalyzed and base-mediated double cyclization of ortho-alkynylarylketones has been reported to produce complex fused heterocycles. nih.gov This highlights the utility of silver catalysis in constructing intricate molecular architectures from simpler precursors. nih.gov

Visible Light-Induced Methodologies for Polysubstituted Oxazoles

Photoredox catalysis using visible light has become a powerful and sustainable tool in organic synthesis. This methodology allows for the generation of reactive intermediates under mild conditions, often without the need for harsh reagents or high temperatures. rsc.orgresearchgate.net

A visible light-induced synthesis of polysubstituted oxazoles from diazo compounds and nitriles has been reported. rsc.orgresearchgate.net This method avoids the use of transition metals and external chemical oxidants, relying on a catalytic amount of a silyl (B83357) chloride species. rsc.org The reaction exhibits a broad substrate scope and can be performed on a gram scale using a continuous flow setup. rsc.org While this specific method builds the oxazole ring, the principles of visible-light-induced reactions could be adapted for the functionalization of a pre-existing oxazole like this compound.

The general procedure for such a photoreaction involves irradiating a mixture of the starting materials with a light source, such as a blue LED, in a suitable solvent like dichloromethane (B109758) (DCM). rsc.org

Regioselective Functionalization and Derivatization Strategies for this compound

The presence of both a bromophenyl group and a methyloxazole ring provides distinct opportunities for regioselective functionalization.

The bromophenyl ring in this compound is susceptible to electrophilic substitution reactions. The bromine atom is an ortho-, para-directing deactivator, while the oxazole ring's electronic influence would also affect the regioselectivity. The positions ortho and para to the bromine atom (and meta to the oxazole ring) would be the most likely sites for electrophilic attack. However, the position ortho to the bromine is sterically hindered. Therefore, electrophilic substitution is most probable at the position para to the bromine atom.

The bromine atom on the phenyl ring is a key site for nucleophilic substitution, typically via organometallic intermediates or palladium-catalyzed cross-coupling reactions as discussed previously. smolecule.com Direct nucleophilic aromatic substitution is generally difficult on unactivated aryl halides but can be achieved under specific conditions or with highly activated substrates.

More commonly, the bromine atom can be replaced by a variety of nucleophiles through transition-metal-catalyzed processes. smolecule.comrsc.org For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) allow for the formation of C-N bonds by coupling aryl halides with amines. mit.edu These reactions are crucial for synthesizing many biologically active molecules. mit.edu

Additionally, the bromine atom can undergo halogen-metal exchange to form an organolithium or organomagnesium species, which can then react with a wide range of electrophiles. This two-step sequence provides a versatile route to a plethora of derivatives.

The table below summarizes some potential nucleophilic substitution reactions at the bromine position.

Reaction TypeNucleophile/ReagentCatalyst/ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acidPalladium catalyst, BaseBiaryl compound
Buchwald-Hartwig AminationAminePalladium catalyst, BaseArylamine
Halogen-Metal Exchangen-BuLi or MgAnhydrous ether or THFAryllithium or Grignard reagent
Nucleophilic FluorinationEt₃N·3HF / AgFHeatingAryl fluoride

Esterification and Decarboxylation Reactions of Related Carboxylate Derivatives

The carboxylate derivatives of this compound serve as versatile intermediates for further molecular elaboration. The esterification and decarboxylation of these derivatives are key transformations that enable the introduction of various functional groups and the synthesis of novel analogs.

Esterification:

The esterification of oxazole-4-carboxylic acids is a fundamental reaction for creating a diverse range of ester derivatives. For instance, a related compound, 5-methylisoxazole-4-carboxylic acid, can be converted to its corresponding ethyl ester. This transformation is typically achieved by reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This process, however, can sometimes lead to the formation of byproducts if the reaction conditions are not carefully controlled. A specific patent describes a process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, which involves the initial formation of ethyl-5-methylisoxazole-4-carboxylate. google.com This is accomplished by reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine (B1172632) sulfate (B86663) in the presence of sodium acetate. google.com The subsequent hydrolysis of this ester using a strong acid, such as 60% aqueous sulfuric acid, yields the desired 5-methylisoxazole-4-carboxylic acid with high purity and reduced reaction times compared to other acid mixtures. google.com

Another patent highlights a process for the preparation of 4-methyloxazole-5-carboxylic esters, which are important intermediates for pyridoxine (B80251) synthesis. google.com This method involves the reaction of a 2-formyloxy-3-oxo-butanoic acid ester with an acid catalyst in the absence of a solvent, with continuous removal of carboxylic acid and water. google.com This approach is reported to provide high yields of over 80%. google.com

Decarboxylation:

The following table summarizes the key aspects of these transformations on related oxazole and isoxazole (B147169) carboxylate systems:

TransformationReactantsReagents & ConditionsProductKey Findings
Esterification 5-methylisoxazole-4-carboxylic acidEthanol, Strong Acid (e.g., H₂SO₄)Ethyl-5-methylisoxazole-4-carboxylateStandard esterification method.
Ester Synthesis Ethyl ethoxymethyleneacetoacetic esterHydroxylamine sulfate, Sodium acetateEthyl-5-methylisoxazole-4-carboxylatePart of a multi-step synthesis. google.com
Ester Synthesis 2-formyloxy-3-oxo-butanoic acid esterAcid catalyst, Solvent-free, Removal of byproducts4-methyloxazole-5-carboxylic esterHigh yield (>80%) process. google.com
Hydrolysis (Saponification) Ethyl-5-methylisoxazole-4-carboxylate60% aqueous H₂SO₄5-methylisoxazole-4-carboxylic acidHigh yield and reduced reaction time compared to other acid mixtures. google.com
Decarboxylation (General) Aromatic Carboxylic AcidsTransition-metal catalysts (Cu, Ag, Au, Pd, Rh) or Base (amines)Aryl derivativeMethod depends on the substrate and desired outcome. nih.gov

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of oxazole synthesis, this translates to the use of safer solvents, catalysts, and reaction conditions that minimize waste and energy consumption.

Several modern synthetic methods for oxazoles align with green chemistry principles. One notable approach is the cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes to produce 2,5-disubstituted oxazoles. rsc.org This reaction proceeds under mild conditions and operates through an internal oxidation pathway, avoiding the need for harsh external oxidants. rsc.org The broad substrate scope of this method makes it a versatile tool for synthesizing a variety of oxazole derivatives, including natural products. rsc.org

Another strategy involves regiocontrolled lithiation followed by reaction with an electrophilic bromine source. sci-hub.seresearchgate.net This method has been successfully applied to the synthesis of various bromooxazoles on a multigram scale, demonstrating its efficiency and scalability. sci-hub.se The direct C-H activation of oxazoles is another area of active research, offering a more atom-economical route to functionalized oxazoles. researchgate.net

The following table outlines some green chemistry approaches relevant to the synthesis of the 5-aryl-2-methyloxazole scaffold:

Green Chemistry ApproachKey FeaturesExample ReactionAdvantages
Catalytic Cross-Coupling Use of a non-precious metal catalyst (Cobalt)[3+2] cycloaddition of N-pivaloyloxyamides and alkynesMild reaction conditions, broad substrate scope, internal oxidation pathway. rsc.org
Regiocontrolled Lithiation Direct functionalization of the oxazole ringLithiation of an oxazole followed by reaction with an electrophileHigh regioselectivity, scalable synthesis. sci-hub.seresearchgate.net
Direct C-H Activation Avoids pre-functionalization of starting materialsRhodium-catalyzed reactionsAtom economical, reduces synthetic steps. researchgate.net

By embracing these greener synthetic strategies, the chemical industry can move towards more sustainable practices for the production of valuable chemical entities like this compound and its derivatives.

Structure Activity Relationship Sar and Pharmacophore Analysis of Oxazole Derivatives

Fundamental Principles of Structure-Activity Correlation in Oxazole (B20620) Scaffolds

The oxazole ring is often considered a bioisostere for other chemical groups, such as ester or amide bonds, providing a rigid and metabolically stable core that correctly orients substituents for optimal target interaction. Its distinct electronic and steric properties mean that even subtle modifications to the substituents on the oxazole core can lead to significant changes in biological activity, a key principle in SAR studies.

Positional and Substituent Effects on Biological Activity within Oxazole Rings

The biological activity of a substituted oxazole is highly dependent on the nature and position of its substituents. For 2,5-disubstituted oxazoles like 5-(2-Bromophenyl)-2-methyloxazole , the groups at positions C2 and C5 are critical determinants of the molecule's pharmacological profile.

The 2-Methyl Group: The substituent at the C2 position plays a significant role in modulating potency. In studies of antitubulin agents, 2-methyloxazole (B1590312) derivatives were found to be substantially more potent than their corresponding 2-methylthiazole (B1294427) analogues. For example, the oxygen atom in the oxazole ring can enhance hydrogen bonding with amino acid residues like Cys241 in the colchicine (B1669291) binding site of tubulin, an interaction that is critical for high potency and is less favorable with the sulfur atom of a thiazole (B1198619).

The 5-Aryl Group: The substituent at the C5 position is pivotal for tuning the activity and selectivity of the compound. The relative placement of aromatic rings on the oxazole core is often critical for antiproliferative activity. Studies comparing 4,5-disubstituted oxazoles have shown that swapping the positions of the aryl groups can lead to a dramatic loss of activity, with potency sometimes decreasing by several hundred-fold. nih.gov This highlights the importance of the C5 position for anchoring the molecule in the correct orientation within a target's binding site. nih.gov

The nature of the substituent on the 5-phenyl ring is also a key factor. As shown in the table below, modifying the substituent on the phenyl ring at position 5 (in a related series of 2-methyl-4-(3',4',5'-trimethoxyphenyl)oxazoles) directly impacts the antiproliferative activity against various cancer cell lines.

CompoundR-Group on 5-Phenyl RingIC₅₀ (nM) vs. HT-29 Cell Line
Analogue 12'-Naphthyl73.2
Analogue 2p-Methoxyphenyl2.5
Analogue 3m-Fluoro-p-methoxyphenyl4.6
Analogue 4p-Ethoxyphenyl2.9

Data sourced from a study on 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles as antitubulin agents. nih.gov The IC₅₀ value represents the concentration required to inhibit 50% of cell growth.

The 2-Bromo Substituent: The presence of a halogen, such as the bromine atom in This compound , can significantly influence a molecule's properties. While direct SAR data for this specific compound is not available, the effects of halogen substituents are well-documented in medicinal chemistry. Halogens are known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. nih.gov Furthermore, the bromine atom is an electron-withdrawing group that can modulate the electronic properties of the phenyl ring. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can contribute to binding affinity. mdpi.com In studies of other heterocyclic compounds, such as oxadiazoles (B1248032), halogen substituents on aryl rings were found to be well-tolerated and resulted in compounds that retained potent antibacterial activity. nih.gov

Pharmacophoric Features Associated with Specific Biological Modulations by Oxazole Compounds

A pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to exert a specific biological effect. For oxazole derivatives, the pharmacophore typically involves the oxazole core acting as a central scaffold to orient functional groups.

For instance, in a series of potent 2-methyl-4,5-diaryloxazole antitubulin agents, the key pharmacophoric features were identified as: nih.gov

A 3',4',5'-trimethoxyphenyl ring at position C4, which interacts with key residues like Cys241.

The 2-methyloxazole core acting as a rigid linker.

A second substituted phenyl ring at position C5 that occupies a small hydrophobic subpocket.

Similarly, for 2-anilino-5-aryloxazoles identified as VEGFR2 kinase inhibitors, the pharmacophore consists of: nih.gov

A 2-anilino group that forms crucial hydrogen bonds in the hinge region of the kinase.

The oxazole ring as the central scaffold.

A 5-aryl ring that extends into a deeper pocket, where substitutions are optimized for potency and solubility.

The table below summarizes these pharmacophoric elements.

Biological TargetPharmacophoric ElementsReference
Tubulin (Anticancer)1. 3',4',5'-Trimethoxyphenyl group at C4 2. 2-Methyloxazole core 3. Substituted phenyl group at C5 nih.gov
VEGFR2 Kinase (Angiogenesis Inhibitor)1. 2-Anilino group 2. Oxazole core 3. Substituted 5-Aryl ring nih.gov

For This compound , the pharmacophore would consist of the 2-methyl group, the oxazole core, and the 2-bromophenyl moiety, whose combined steric and electronic properties would determine its specific biological target and activity.

General Mechanistic Implications of Oxazole Structure Modification

Target Binding and Interaction: As detailed in the SAR analysis, altering substituents directly impacts binding affinity. For the 2-methyloxazole antitubulin agents, the presence of specific phenyl rings at positions C4 and C5, held in a rigid conformation by the oxazole, is essential for binding to the colchicine site of tubulin. nih.gov This binding event physically obstructs tubulin polymerization, leading to cell cycle arrest and apoptosis. Modifying or removing these groups, or even changing their relative positions, disrupts this binding and abrogates the biological effect. nih.gov

Electronic and Chemical Reactivity: The substituents on the oxazole ring also dictate its chemical behavior. The oxazole ring itself can participate in reactions such as cycloadditions. acs.orgacs.org The presence of electron-donating or electron-withdrawing groups on the aryl substituents can influence the electron density of the entire molecule, affecting its ability to participate in charge-transfer interactions or form specific bonds (like hydrogen or halogen bonds) with a target enzyme or receptor. For example, electron-donating groups on a phenyl ring attached to a heterocycle have been shown to favor certain reactions by increasing electron density. rsc.org The 2-bromo substituent on the phenyl ring of the title compound, being electron-withdrawing, would alter the electronic landscape of the aryl group, potentially influencing its stacking interactions or susceptibility to metabolic enzymes.

Mechanistic Research of Biological Interactions of Oxazole Containing Compounds

Investigation of Molecular Targets and Pathways Modulated by Oxazole (B20620) Derivatives

Research into oxazole derivatives has identified numerous molecular targets and signaling pathways through which these compounds exert their effects. Their versatility allows them to function as inhibitors of enzymes or modulators of receptors, leading to a range of therapeutic potentials.

Enzyme Inhibition: A primary mechanism of action for many oxazole derivatives is the inhibition of key enzymes. For example, some oxazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Oxaprozin, a marketed non-steroidal anti-inflammatory drug (NSAID), contains an oxazole ring and functions by inhibiting COX-1, thereby reducing prostaglandin (B15479496) synthesis. Other oxazole derivatives have been designed to target enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Furthermore, oxazole scaffolds are prominent in the development of anticancer agents that target enzymes crucial for cancer cell survival and proliferation. These targets include:

DNA Topoisomerases: Enzymes that regulate the topology of DNA, essential for replication.

Protein Kinases: A large family of enzymes that control many aspects of cell function, including growth and differentiation.

Stearoyl-CoA Desaturase (SCD): An enzyme involved in lipid metabolism that has been identified as a target in oncology.

Receptor Modulation: Oxazole derivatives also interact with a variety of cellular receptors. They have been investigated as modulators for receptors involved in neurotransmission and other physiological processes. Studies have explored their activity at:

GABA-A Receptors: Specifically the α5 subtype, which is a target for treating cognitive disorders.

Nicotinic Acetylcholine Receptors (nAChR): Modulation of these receptors has potential applications in central nervous system disorders.

Opioid Receptors: Certain oxazole analogues of morphinan (B1239233) have been evaluated for their binding affinity at mu, delta, and kappa opioid receptors.

Orexin Receptors: These receptors are involved in regulating the sleep-wake cycle, making them a target for insomnia treatments.

The table below summarizes some of the molecular targets investigated for various oxazole derivatives.

Table 1: Investigated Molecular Targets of Oxazole Derivatives

Cellular and Subcellular Mechanisms of Action

The interaction of oxazole derivatives with their molecular targets triggers a cascade of cellular and subcellular events. These mechanisms are often studied in the context of antimicrobial and anticancer activities.

DNA Gyrase Inhibition: In the field of antibacterial research, DNA gyrase is a well-established target. This essential bacterial enzyme introduces negative supercoils into DNA and is crucial for DNA replication and transcription. Certain oxazole, pyrazole, and imidazole (B134444) derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, leading to potent antibacterial activity. The inhibition of gyrase leads to the arrest of replication forks and the introduction of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell. Subsequent cellular responses to gyrase poisoning can include the generation of oxidative species like superoxide (B77818) and hydroxyl radicals, which further contribute to cell death by damaging DNA, proteins, and lipids.

Apoptosis Induction in Cell Lines: A key mechanism for the anticancer activity of many oxazole compounds is the induction of apoptosis, or programmed cell death. Oxazole derivatives can trigger apoptosis through various pathways:

Tubulin Polymerization Inhibition: Some compounds inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of microtubules interferes with cell division and can lead to apoptosis.

Mitochondrial Intrinsic Pathway: This pathway is a common route for apoptosis induction. It can be initiated by cellular stress, such as that caused by an antitumor agent, leading to changes in the mitochondrial membrane, the release of pro-apoptotic proteins, and the activation of caspases. Novel benzothiazole (B30560) and oxadiazole derivatives have been shown to induce apoptosis via this pathway.

Gene Expression Modulation: Certain oxadiazole derivatives have been found to alter the expression of key genes involved in cell cycle control and apoptosis, such as cyclin D1, p21, and transforming growth factor-beta1 (TGF-β1).

The table below provides examples of cellular mechanisms observed in different cell lines treated with oxazole-containing compounds.

Table 2: Cellular Mechanisms of Oxazole Derivatives in Various Cell Lines

In Vitro Biological Evaluation Methodologies for Oxazole Compounds

A variety of in vitro assays are employed to screen and characterize the biological activity of newly synthesized oxazole compounds. These methods are essential for determining potency, selectivity, and mechanism of action before advancing to more complex studies.

Cell-Based Assays: These assays use living cells to assess the effect of a compound on cellular processes like viability, proliferation, or death.

Cytotoxicity/Antiproliferative Assays: The MTT assay is a common colorimetric assay used to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The National Cancer Institute (NCI) uses a panel of 60 human tumor cell lines to screen compounds for their growth inhibition (GI50) properties.

Apoptosis Detection Assays: Flow cytometry is frequently used to quantify the percentage of apoptotic cells after treatment with a compound. Techniques like terminal deoxynucleotidyl transferase (TdT)-mediated dUTP nick-end labeling (TUNEL) are used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Enzyme Assays: These assays directly measure the effect of a compound on the activity of a specific, isolated enzyme.

Cholinesterase Inhibition Assays: The inhibitory potential of compounds against AChE and BuChE is often evaluated using a spectrophotometric method based on the Ellman reaction.

DNA Gyrase Inhibition Assays: The ability of a compound to inhibit the supercoiling activity of DNA gyrase can be measured in vitro. The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency.

Cyclooxygenase (COX) Inhibition Assays: These assays determine the ability of a compound to inhibit COX-1 and COX-2 isoenzymes, providing insight into its anti-inflammatory potential and selectivity.

The table below outlines common in vitro evaluation methods for oxazole compounds.

Table 3: Common In Vitro Evaluation Methodologies

Preclinical In Vivo Studies of Oxazole Scaffolds in Animal Models

Following promising in vitro results, candidate compounds and materials incorporating the oxazole scaffold are often advanced to preclinical in vivo studies using animal models. These studies are crucial for evaluating efficacy, pharmacokinetics, and biocompatibility in a whole-organism context.

Anticancer Efficacy Models: Murine (mouse) tumor models are standard for assessing the in vivo antitumor activity of new chemical entities. For example, a 3,5-diaryl-oxadiazole derivative, MX-126374, demonstrated significant inhibition of tumor growth in mouse models, both as a single agent and in combination with existing chemotherapy drugs like paclitaxel. Another study selected an oxazole derivative as an in vivo tool compound to test for antiviral activity in a mouse model of influenza infection, based on its favorable in vitro properties and pharmacokinetic profile.

Table of Mentioned Compounds

Role of 5 2 Bromophenyl 2 Methyloxazole As a Versatile Synthetic Building Block

Applications in the Synthesis of Complex Heterocyclic Systems

The strategic positioning of the bromo substituent on the phenyl ring of 5-(2-Bromophenyl)-2-methyloxazole makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of complex molecular frameworks from simpler precursors.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an organoboron compound with an organohalide. In the context of this compound, the carbon-bromine bond serves as a reactive handle to introduce a wide array of aryl and heteroaryl substituents. While direct studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar 5-bromo-2-substituted oxazoles provides a strong precedent for its utility. For instance, the Suzuki-Miyaura coupling of various 5-bromooxazoles with different boronic acids has been shown to proceed with high efficiency, yielding a diverse library of 5-aryloxazole derivatives. sci-hub.se This methodology is highly valued for its functional group tolerance and the mild reaction conditions often employed. The resulting biaryl structures are prevalent in many biologically active compounds and advanced materials.

Similarly, the Heck reaction , which couples aryl halides with alkenes, and the Buchwald-Hartwig amination , for the formation of carbon-nitrogen bonds, represent other potential avenues for the elaboration of the this compound core. These transformations would allow for the introduction of vinyl and amino functionalities, respectively, further expanding the diversity of accessible heterocyclic systems. The resulting products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

The table below illustrates the potential transformations of this compound based on established palladium-catalyzed reactions for analogous bromo-substituted heterocycles.

Reaction Type Coupling Partner Potential Product Scaffold Significance
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids5-(Biphenyl/Heteroaryl-phenyl)-2-methyloxazolesAccess to complex biaryl systems found in many bioactive molecules.
Heck Reaction Alkenes5-(Styrenylphenyl)-2-methyloxazolesIntroduction of vinyl linkages for further functionalization or polymer synthesis.
Buchwald-Hartwig Amination Amines5-(Aminophenyl)-2-methyloxazolesFormation of C-N bonds crucial for many pharmaceuticals and materials.

Utilization in Multi-Component Reactions for Diverse Chemical Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

While the direct participation of this compound in multi-component reactions is not explicitly detailed in the surveyed scientific literature, its structural features suggest its potential as a valuable component in such transformations. The presence of the reactive bromophenyl group and the oxazole (B20620) ring opens up possibilities for its inclusion in well-known MCRs like the Ugi and Passerini reactions. researchgate.netnih.gov

For example, the bromo-functionalized aryl ring could potentially undergo transformations within an MCR sequence, or the oxazole moiety could act as a directing group or participate in subsequent cyclization steps. The development of novel MCRs incorporating this compound could provide a streamlined route to novel and diverse chemical scaffolds with potential applications in medicinal chemistry and materials science.

Precursor in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug development. This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The structure of this compound makes it an intriguing candidate as a precursor for the synthesis of fragment libraries. The oxazole ring is a common motif in many bioactive molecules and can participate in key hydrogen bonding interactions with protein targets. The 2-methyl group and the 2-bromophenyl substituent provide points for diversification, allowing for the generation of a library of related fragments with varying steric and electronic properties.

Although no specific studies detailing the use of this compound in FBDD were identified in the reviewed literature, the general principles of fragment design support its potential in this area. By systematically modifying the substituents on the phenyl ring or replacing the methyl group with other functionalities, a diverse collection of fragments could be synthesized. These fragments could then be screened against a range of biological targets to identify starting points for the development of new therapeutic agents. nih.govncl.ac.uknih.govuoc.gr

Advanced Research Perspectives and Future Directions for 5 2 Bromophenyl 2 Methyloxazole

Emerging Synthetic Methodologies for Oxazole-Based Structures

The synthesis of 2,5-disubstituted oxazoles like 5-(2-Bromophenyl)-2-methyloxazole has traditionally been achieved through established methods such as the Robinson-Gabriel and van Leusen syntheses. numberanalytics.comirjmets.com However, these conventional approaches can be limited by harsh reaction conditions or the availability of starting materials. numberanalytics.com Modern synthetic chemistry is continuously evolving, with a focus on efficiency, sustainability, and broader substrate scope. numberanalytics.com Several emerging methodologies could be applied to improve or diversify the synthesis of this target compound and its derivatives.

Recent advancements include metal-catalyzed reactions that offer mild and highly regioselective pathways to oxazoles. irjmets.com For instance, cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles under mild conditions. rsc.org Another innovative approach involves a nonmetal-catalyzed oxidative cyclization using substituted chalcones and ammonium (B1175870) oxalate, which presents a milder and more cost-effective alternative to traditional methods. researchgate.net Furthermore, methods utilizing iodine and potassium carbonate to promote oxazole (B20620) synthesis from α-bromoketones and benzylamine (B48309) derivatives have proven effective for both diaryl and alkyl/alkenyl substituted oxazoles. researchgate.net The development of green synthetic approaches, such as microwave-assisted synthesis and the use of environmentally benign catalysts, is also a key area of research that could lead to more sustainable production methods. ijpsonline.comijpsonline.com

Synthetic Method Key Reactants/Catalysts Advantages Reference
Cobalt(III)-Catalyzed CycloadditionN-pivaloyloxyamides, Alkynes, Co(III) catalystMild conditions, Broad substrate scope rsc.org
Rhodium-Catalyzed AnnulationN-sulfonyl-1,2,3-triazoles, Aldehydes, Rh(II) catalystHigh efficiency for 2,5-diaryloxazoles researchgate.net
Oxidative Cyclizationα-Bromoketones, Benzylamines, I2/K2CO3Mild, Cost-effective researchgate.net
Brønsted Acid-Catalysisα-diazoketones, amides, Trifluoromethanesulfonic acid (TfOH)Metal-free, Good functional group tolerance acs.org
Green ApproachesMicrowave irradiation, Ultrasound, Ionic liquidsReduced use of hazardous chemicals, Enhanced reaction rates ijpsonline.comijpsonline.com

These emerging techniques offer powerful tools for the efficient and versatile synthesis of this compound and a library of its analogues, facilitating deeper exploration of its chemical and biological properties.

Integration of Advanced Biological Assays for Target Identification

Once a bioactive compound like this compound is identified, the next critical step is to determine its molecular target or targets to understand its mechanism of action. nih.gov Target identification is a cornerstone of drug discovery and chemical biology, bridging the gap between an observed phenotype and its underlying molecular basis. nih.govdrughunter.com A variety of advanced biological assays are now employed to achieve this, moving beyond traditional methods to more sophisticated and unbiased approaches. researchgate.net

These methods can be broadly categorized into direct and indirect approaches. drughunter.com

Direct Biochemical Methods: These rely on the physical interaction between the small molecule and its protein target. nih.gov Affinity chromatography, where the compound is immobilized to "fish" for binding partners from cell lysates, is a classic technique. acs.org This has been enhanced by quantitative mass spectrometry techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) to improve sensitivity and reduce false positives. researchgate.net Other powerful label-free methods include Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), which detect target engagement by observing changes in a protein's stability against protease digestion or heat denaturation, respectively. drughunter.comnih.govcreative-biolabs.com

Genetic and Genomic Methods: These approaches identify targets by observing how genetic perturbations interact with the compound's activity. nih.gov Genome-wide screening using technologies like CRISPR-Cas9 or RNA interference (RNAi) can identify genes whose knockout or knockdown mimics or reverses the compound's phenotype, pointing to the target or its pathway. nih.govbiobide.com

Computational and Systems Approaches: Computational methods can predict targets based on chemical similarity to known ligands or by docking the small molecule into protein structures. researchgate.net Systems-level approaches, like the Connectivity Map, use gene-expression signatures to connect a small molecule's effect to known genetic or pharmacological perturbations, thereby generating hypotheses about its mechanism of action. broadinstitute.org

Assay Type Principle Key Advantages Reference
Affinity Chromatography-Mass SpectrometryImmobilized compound captures binding proteins from cell lysate for identification by MS.Directly identifies physical interactions. nih.govacs.org
Cellular Thermal Shift Assay (CETSA)Ligand binding alters a protein's thermal stability; changes are monitored in cells or lysates.Label-free; confirms target engagement in a cellular context. drughunter.com
Drug Affinity Responsive Target Stability (DARTS)Ligand binding protects a target protein from protease digestion.Label-free; applicable to complex protein mixtures without modification of the compound. acs.orgnih.gov
Activity-Based Protein Profiling (ABPP)Uses reactive chemical probes to covalently label active sites of entire enzyme families.Provides a global profile of enzyme activity and inhibition. creative-biolabs.com
CRISPR/RNAi ScreeningIdentifies genes that, when knocked out/down, alter sensitivity to the compound.Unbiased, genome-wide approach to identify essential pathways and targets. nih.govbiobide.com
Live-Cell Assays (e.g., MaMTH-DS)Monitors protein-protein interactions or target engagement directly within living cells.Provides data on permeability, toxicity, and target binding in a biological setting. eurekalert.org eurekalert.org

The application of a multi-faceted strategy, combining several of these advanced assays, would be the most robust approach to elucidate the biological targets of this compound and pave the way for its development. broadinstitute.org

Rational Design and Lead Optimization Strategies in Medicinal Chemistry

Following hit identification and target validation, lead optimization is the process of refining a compound's structure to enhance its desired properties, such as potency and selectivity, while minimizing undesirable ones like toxicity. danaher.comparssilico.com Rational drug design strategies are central to this effort, leveraging an understanding of the molecule's structure-activity relationship (SAR) to make targeted modifications. nih.govresearchgate.net For a molecule like this compound, its distinct chemical features provide clear handles for systematic modification.

The process of lead optimization is iterative, involving cycles of design, synthesis, and testing. ajrconline.org Key strategies applicable to the this compound scaffold include:

Modification of the Phenyl Ring: The 2-bromophenyl moiety is a prime site for modification. The bromine atom is an excellent synthetic handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of substituents. This can be used to explore interactions with the target protein, modulate lipophilicity, and improve pharmacokinetic properties.

Alteration of the Oxazole Substituents: The methyl group at the 2-position can be replaced with other alkyl or aryl groups to probe for additional binding pockets or to alter metabolic stability. The hydrogen at the 4-position of the oxazole ring could also be a site for substitution, effectively creating trisubstituted oxazoles with different electronic and steric profiles. tandfonline.com

Bioisosteric Replacement: The oxazole ring itself can be considered a bioisostere of other functional groups like esters or amides. rsc.org Depending on the identified target and SAR, replacing parts of the molecule with bioisosteres (e.g., swapping the oxazole for a thiazole (B1198619) or imidazole) can improve properties like metabolic stability or target affinity.

Structural Simplification: If the initial lead is overly complex, a strategy of structural simplification can be employed. nih.gov This involves systematically removing non-essential fragments of the molecule to reduce molecular weight and complexity, which can improve synthetic accessibility and pharmacokinetic profiles. nih.gov

Optimization Strategy Targeted Moiety on this compound Goal Reference
Functional Group Manipulation2-Bromo group on the phenyl ringIntroduce diversity via cross-coupling, improve potency/selectivity. nih.gov
Ring System Adjustment2-Methyl group on the oxazole ringExplore structure-activity relationships, alter metabolic stability. nih.gov
Isosteric ReplacementOxazole ringImprove pharmacokinetic profile (ADMET), enhance target binding. rsc.orgnih.gov
Scaffold HoppingEntire molecular backboneDiscover novel chemotypes with improved properties or intellectual property position. nih.gov
Structure-Based DesignAll moieties based on target structureDesign modifications for optimal fit within the target's binding site. researchgate.net

These rational design approaches, often guided by computational modeling and structural biology, are essential for transforming a promising hit compound into a viable preclinical candidate. danaher.comajrconline.org

Exploration of Novel Therapeutic or Material Science Applications

The oxazole scaffold is a "privileged structure" found in numerous compounds with a wide array of applications in both medicine and materials science. numberanalytics.comirjmets.comtandfonline.com This versatility suggests that this compound could be explored for a variety of novel functions beyond an initially identified activity.

Therapeutic Applications: Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govd-nb.info

Anticancer Agents: Many oxazole-containing molecules have been investigated as anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinases, and DNA topoisomerases. nih.gov The 2,5-disubstituted pattern is common among these active compounds.

Antimicrobial Agents: The oxazole ring is a component of several antibacterial and antifungal drugs. nih.govnumberanalytics.com Novel oxazole derivatives continue to be synthesized and tested against resistant bacterial strains like MRSA. rsc.org Hybrid molecules incorporating oxazole and isoxazole (B147169) motifs have also shown potent antibacterial activity. mdpi.com

Anti-inflammatory Agents: Oxaprozin is an FDA-approved non-steroidal anti-inflammatory drug (NSAID) featuring an oxazole core, highlighting the potential of this scaffold in treating inflammatory conditions by inhibiting targets like cyclooxygenase (COX) enzymes. rsc.orgirjmets.com

Material Science Applications: The unique electronic and photophysical properties of conjugated heterocyclic systems make them attractive for use in advanced materials. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Aryl-substituted oxadiazoles (B1248032) are well-known for their electron-transporting properties and are used in the fabrication of OLEDs. rsc.org The planar, π-conjugated system of this compound suggests it could be a building block for new emissive or charge-transport materials, especially after further functionalization via its bromo-substituent. rsc.org

Conjugated Polymers: Oxazole units can be incorporated into polymer backbones to create conjugated polymers. researchgate.net These materials have potential applications in flexible electronics, sensors, and photovoltaic devices due to their semiconducting properties. nih.gov The specific substitution pattern of this compound could be used to tune the electronic band gap and solubility of such polymers.

Potential Application Area Rationale / Examples Reference
Therapeutic
AnticancerOxazole derivatives can inhibit key cancer targets like tubulin and protein kinases. nih.govnih.gov
AntimicrobialThe oxazole scaffold is present in antibiotics and is explored for activity against resistant strains. rsc.orgd-nb.infomdpi.com
Anti-inflammatoryThe oxazole-containing drug Oxaprozin is an effective NSAID. rsc.orgnumberanalytics.com
Material Science
Organic Light-Emitting Diodes (OLEDs)Diaryl-oxadiazoles are used as electron-transport materials; the oxazole core contributes to desired electronic properties. rsc.orgrsc.org
Conjugated PolymersIncorporation of heterocyclic rings like oxazole into polymer chains creates materials for flexible electronics and photovoltaics. numberanalytics.comnih.gov
Chemical Synthesis Building BlocksThe oxazole ring and its reactive handles can be used to construct more complex molecules. ontosight.aichemscene.com

The exploration of these diverse avenues, driven by the promising structural features of this compound, could lead to the discovery of novel drugs or advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Bromophenyl)-2-methyloxazole, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like brominated aromatic aldehydes and methyl-substituted oxazole intermediates. General Procedure B (as described for structurally similar triazine derivatives) involves stepwise coupling under anhydrous conditions, using catalysts like Pd(PPh₃)₄ for cross-couplings . Purity (>95%) is achievable via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Purity validation requires HPLC with UV detection (λ = 254 nm) .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the oxazole proton (δ ~8.2 ppm, singlet) and methyl group (δ ~2.5 ppm, triplet). Aromatic protons adjacent to bromine show deshielding (δ ~7.5–7.8 ppm) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 238.0 (calculated for C₁₀H₈BrNO⁺: 238.98). Isotopic peaks for bromine (¹⁹Br/⁸¹Br ratio ~1:1) confirm the presence of bromine .

Q. What storage conditions ensure stability for this compound?

  • Methodological Answer : Store at +4°C in amber vials under inert gas (argon) to prevent photodegradation and moisture absorption. For long-term stability (>6 months), lyophilization and storage at -20°C in sealed containers is recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the bromophenyl group, identifying C-Br as the preferred site for Suzuki-Miyaura coupling. Frontier Molecular Orbital (FMO) analysis predicts electrophilic substitution at the oxazole’s 4-position . Experimental validation via X-ray crystallography (e.g., triclinic crystal system, space group P1) confirms bond angles and regioselectivity .

Q. What strategies address contradictory spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic processes like ring puckering or solvent effects. Use variable-temperature NMR (VT-NMR) to detect conformational changes. For IR, compare experimental carbonyl stretches (~1700 cm⁻¹) with computed spectra (Gaussian 16) to identify tautomeric forms .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

  • Methodological Answer : Replace the methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to kinase targets. Assay cytotoxicity via MTT tests on cancer cell lines (e.g., HeLa), and validate target engagement using surface plasmon resonance (SPR) with immobilized enzymes .

Q. What analytical techniques quantify degradation products of this compound under acidic conditions?

  • Methodological Answer : Accelerated degradation studies (0.1 M HCl, 40°C) followed by LC-MS/MS identify hydrolyzed products (e.g., 2-bromobenzoic acid). Use a C18 column (3.5 µm, 100 Å) with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify degradation kinetics using first-order rate models .

Methodological Considerations

Q. How to handle air-sensitive intermediates during the synthesis of this compound?

  • Methodological Answer : Use Schlenk line techniques for moisture-sensitive steps (e.g., Grignard reagent addition). Purge reaction flasks with nitrogen and employ septum-sealed vessels. Monitor reaction progress via in-situ FTIR to minimize exposure .

Q. What safety protocols are critical for handling brominated intermediates?

  • Methodological Answer : Use fume hoods for all steps involving bromine or brominated aromatics. Wear nitrile gloves and safety goggles. In case of inhalation, administer oxygen and seek immediate medical attention. Neutralize spills with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.